molecular formula C14H10FN3O2S B2642471 N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-28-6

N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2642471
CAS RN: 896338-28-6
M. Wt: 303.31
InChI Key: ZGJNIMAVGMLZRI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic ring could participate in electrophilic substitution reactions .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidine, including compounds similar to N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been synthesized and evaluated for their anticancer activity. The evaluation included tests against human tumor cell lines, indicating the potential of these compounds in cancer therapy. For instance, novel fluorinated thiazolo[4,5-d]pyrimidines showed significant anticancer activity against 60 human tumor cell lines, highlighting their potential in oncological research (Fahmy et al., 2003).

Anti-inflammatory and Antinociceptive Activities

Another study explored the anti-inflammatory and antinociceptive activities of thiazolo[3,2-a]pyrimidine derivatives. Compounds synthesized from 4-fluoroaniline and ethylacetoacetate exhibited significant anti-inflammatory and antinociceptive effects in experimental models, such as the rat paw edema method and thermal stimulus technique. These findings suggest the therapeutic potential of these compounds in managing pain and inflammation (Alam et al., 2010).

Fluorescence Applications

In the realm of materials science, certain thiazolo[3,2-a]pyrimidine derivatives have been identified as key ingredients in the high fluorescence quantum yield of carbon dots (N,S-CDs). These findings pave the way for the development of novel fluorescent materials and probes, expanding the applications of thiazolo[3,2-a]pyrimidine derivatives beyond pharmacology to include materials science and bioimaging (Shi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives, and developing new synthesis methods. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

N-(2-fluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c1-8-7-18-13(20)9(6-16-14(18)21-8)12(19)17-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJNIMAVGMLZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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